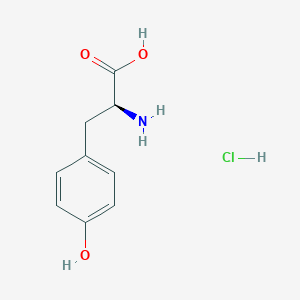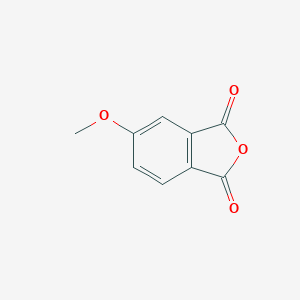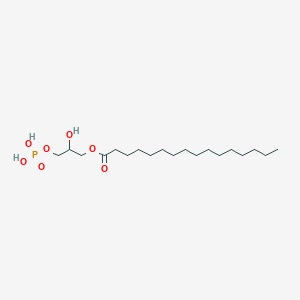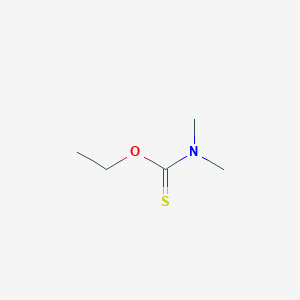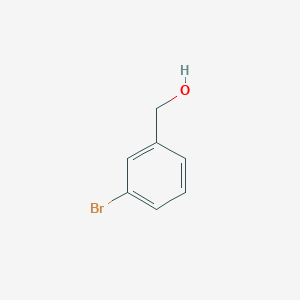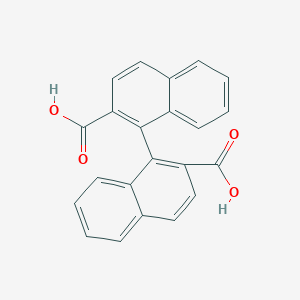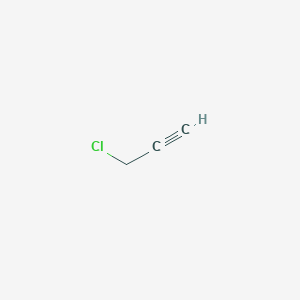
Chlorure de propargyle
Vue d'ensemble
Description
Propargyl chloride (PC) is an organic compound with the chemical formula C3H3Cl. It is a colorless liquid with a pungent odor. PC is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, polymers, and dyes. PC is also used in the production of polymers, in the synthesis of polystyrene, and as a reagent in organic synthesis. PC is a highly reactive compound and is used in a variety of organic reactions, including Friedel-Crafts alkylation, aldehyde synthesis, and amine synthesis.
Applications De Recherche Scientifique
Synthèse de dérivés propargyliques
Le chlorure de propargyle est largement utilisé dans la synthèse de dérivés propargyliques, qui servent d'intermédiaires précieux et de blocs de construction en chimie organique. Ces dérivés sont essentiels pour créer des structures moléculaires complexes en raison de leur réactivité et de leur capacité à subir diverses transformations. L'introduction du groupe propargyle dans les blocs de construction de petites molécules peut conduire à de nouvelles voies de synthèse, élargissant considérablement la portée de la synthèse chimique .
Réactions de substitution propargylique catalysées
Le composé joue un rôle crucial dans les réactions de substitution propargylique catalysées. Ces réactions sont fondamentales en synthèse organique, permettant l'introduction de divers groupes fonctionnels à la position propargylique. Les progrès en catalyse ont conduit au développement de nouvelles méthodologies de substitution propargylique, améliorant l'efficacité et la sélectivité de ces transformations .
Génération de radicaux propargyliques
En photochimie, le this compound est utilisé pour générer des radicaux propargyliques par photolyse laser pulsée. Ces radicaux sont essentiels pour étudier les mécanismes réactionnels et développer de nouveaux procédés photochimiques. La possibilité de produire et d'observer des radicaux propargyliques fournit des informations précieuses sur la dynamique des réactions radicalaires .
Applications en science des matériaux
Le this compound est utilisé dans la synthèse de nouveaux matériaux, tels que les analogues tétraaryliques et triaryliques des résines propargyliques de type bisphénol A. Ces matériaux ont des applications potentielles dans diverses industries, y compris les plastiques, les revêtements et les adhésifs, en raison de leurs propriétés thermiques et mécaniques améliorées .
Études des spectres d'émission
Les chercheurs utilisent le this compound pour étudier les spectres d'émission après photoexcitation. Cette application est importante dans le domaine de la spectroscopie, où la compréhension des propriétés d'émission des molécules est essentielle pour le développement de nouveaux matériaux et dispositifs émetteurs de lumière .
Synthèse d'alcools homopropargyliques
La synthèse d'alcools homopropargyliques est une autre application importante du this compound. Ces alcools sont des intermédiaires précieux en synthèse organique, conduisant à la création de divers produits pharmaceutiques et produits naturels. Le développement de protocoles efficaces pour leur synthèse est un domaine de recherche actif .
Mécanisme D'action
Target of Action
Propargyl chloride is an efficient propargylating agent . It primarily targets molecules that can undergo nucleophilic substitution reactions . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as propargylation . This involves the displacement of a propargylic alcohol by a nucleophile . The steric hindrance between the substituents in the R group and chloride, as well as the high electronegativity of chlorine, are the two prime reasons for the weakening of the C–O bond and its subsequent cleavage .
Biochemical Pathways
The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The reaction pathway involves an η3-allenylmetal intermediate, which gives a (σ-allenylic)metal complex as well as a (σ-propargylic)metal complex . The attack of a nucleophile on these complexes affords allene derivatives and propargyl substitution products .
Pharmacokinetics
Given its chemical properties, it is likely that it has good solubility in organic solvents , which could influence its absorption and distribution
Result of Action
The primary result of propargyl chloride’s action is the generation of propargyl radicals . These radicals can then participate in a variety of reactions, leading to the formation of more complex molecules. For example, it has been used in the synthesis of novel tetraaryl analogs of bisphenol A and triaryl analogs of bisphenol A propargyl resins .
Action Environment
The action of propargyl chloride can be influenced by various environmental factors. For instance, the presence of a suitable nucleophile is necessary for the propargylation reaction to occur . Additionally, the reaction is sensitive to steric hindrance and the electronegativity of the involved groups . The compound should be stored in a dark place to prevent degradation .
Safety and Hazards
Orientations Futures
The propargyl group is a highly versatile moiety that opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that there is potential for future developments in this field .
Analyse Biochimique
Biochemical Properties
Propargyl chloride plays a crucial role in biochemical reactions. It is used in the synthesis of propargyl compounds, which have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative . The propargyl group can be introduced into bioactive molecules via base- or metal-catalyzed propargylation .
Cellular Effects
Propargyl chloride and its derivatives have shown cytotoxic activity against various cell lines. For instance, 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one, a derivative of propargyl chloride, showed strong activity against HepG2, LU-1, and Hela cell lines .
Molecular Mechanism
At the molecular level, propargyl chloride exerts its effects through various mechanisms. It can generate propargyl radicals, which can interact with various biomolecules . The presence of a propargyl group can be visualized by different techniques, including Raman and fluorescence imaging .
Propriétés
IUPAC Name |
3-chloroprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl/c1-2-3-4/h1H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZPPWWHKPGCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060789 | |
| Record name | 1-Propyne, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Yellow to pale brown liquid with a pungent unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | Propargyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16951 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
624-65-7 | |
| Record name | 3-Chloro-1-propyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propargyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propargyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propyne, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propyne, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M62YFL252 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of propargyl chloride?
A1: Propargyl chloride has the molecular formula C3H3Cl and a molecular weight of 76.53 g/mol.
Q2: Are there any spectroscopic data available for propargyl chloride?
A2: Yes, researchers have used various spectroscopic techniques to characterize propargyl chloride. Proton resonance signals of the methylene and ethynyl hydrogens in propargyl chloride exhibit an upfield shift when transitioning from cyclohexane to benzene as a solvent, indicating complex formation. [] Infrared multiphoton excitation studies, coupled with UV excitation, have revealed insights into the photochemistry of propargyl chloride, including evidence of infrared multiphoton dissociation on the ground electronic state. [] Additionally, studies employing high-resolution electron energy loss spectroscopy (HREELS) and X-ray photoelectron spectroscopy (XPS) have provided valuable information about the vibrational and electronic features of propargyl chloride when adsorbed onto silicon surfaces. []
Q3: How does propargyl chloride react with nucleophiles?
A3: Propargyl chloride readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity stems from the electrophilic nature of the carbon atom bonded to the chlorine. For example, propargyl chloride reacts with sodium phenolthiolate, leading to the formation of phenyl propargyl sulfone. []
Q4: Can propargyl chloride be used in cyclization reactions?
A4: Yes, propargyl chloride is a valuable building block in various cyclization reactions. For instance, palladium(0)-catalyzed cyclization of propargyl chlorides, alongside bromoallenes and carbonates containing internal nucleophiles like hydroxy and benzamide groups, can stereoselectively yield functionalized tetrahydrofuran. The reaction's effectiveness depends on the relative configuration of the benzamide and leaving groups, as well as the leaving group's nature. This bis-cyclization strategy has proven useful in the total synthesis of pachastrissamine, a bioactive marine natural product. []
Q5: How does the presence of a triple bond in propargyl chloride influence its reactivity?
A5: The triple bond in propargyl chloride participates in various reactions, including:
- Alkoxycarbonylation: Propargyl chloride undergoes alkoxycarbonylation reactions to form chlorotetrolic esters. [, ] This reaction involves the insertion of carbon monoxide into the carbon-chlorine bond, followed by reaction with an alcohol.
- Click Chemistry: Propargyl chloride acts as a precursor to propargyl azides, which readily participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), a prominent example of click chemistry. []
- Polymerization: Propargyl chloride can undergo polymerization reactions, leading to the formation of polymers with conjugated bond systems. This polymerization is initiated by the opening of the propargyl triple bond, often activated by interaction with other molecules, such as poly(4-vinylpyridine). []
Q6: Are there any stereoselective reactions involving propargyl chloride?
A6: Yes, propargyl chloride can participate in enantioselective reactions. For instance, an iridium-catalyzed transfer hydrogenative coupling reaction involving propargyl chlorides and primary benzylic alcohols yields products of propargylation with high enantiomeric excess (ee). [, ] This reaction utilizes [Ir(cod){(R)-segphos}]OTf (cod = 1,5-cyclooctadiene, segphos = 5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole, Tf = trifluoromethanesulfonyl) as a catalyst and proceeds through a hydrogen exchange mechanism, forming allenyliridium-aldehyde pairs that subsequently combine to generate the desired chiral propargylation products.
Q7: How does propargyl chloride react with organometallic reagents?
A7: Propargyl chloride reacts with organolithium reagents, such as methyllithium (MeLi) and n-butyllithium (n-BuLi), to form 3-chloro-1-propynyllithium. [] This organolithium species is a valuable intermediate in organic synthesis, reacting with various electrophiles to form substituted alkynes. For instance, it can be used to synthesize chlorotetrolic esters. []
Q8: Can propargyl chloride be used to synthesize heterocycles?
A8: Yes, propargyl chloride is a valuable precursor for synthesizing selenium-containing heterocycles. For example, aryl isoselenocyanates react with propargyl chloride in the presence of malononitrile and triethylamine to yield 2-(3-aryl-2,3-dihydro-4-methyl-1,3-selenazol-2-ylidene)malononitriles as major products. [] Additionally, propargyl chloride can be employed in synthesizing linear and angular thienocoumarins and thiopyranocoumarins. []
Q9: What are the applications of propargyl chloride in material science?
A9: Propargyl chloride is used to synthesize oligomers with triple side-chain bonds, which can be further modified through reactions like hydrogenation and aminomethylation. [] Additionally, it can be utilized in the synthesis of silica nanoparticles incorporating triazolyl macrocycles, which are of interest due to their potential applications in various fields like catalysis and sensing. []
Q10: How is computational chemistry used to study the reactions of propargyl chloride?
A10: Computational chemistry plays a crucial role in understanding the reactivity of propargyl chloride:
- Reaction Mechanisms: Ab initio calculations have been used to investigate the reaction mechanisms of propargyl chloride with chlorine radicals, providing insights into the addition, metathesis, and isomerization pathways involved. []
- Potential Energy Surfaces: Density functional theory (DFT) calculations help map the potential energy surfaces of reactions involving propargyl chloride. These calculations provide information about the relative energies of reactants, intermediates, transition states, and products, enabling researchers to predict reaction pathways and product distributions. [, ]
- Tunneling Effects: Theoretical investigations have revealed the significance of quantum mechanical tunneling in the dissociation of the propargyl chloride molecular ion. This understanding is crucial for accurately predicting reaction rates and product branching ratios. []
- Photodissociation Dynamics: Computational methods, such as multireference ab initio calculations, help analyze the photodissociation dynamics of propargyl chloride. These calculations allow researchers to identify the electronic states involved in the photodissociation process and understand the energy partitioning among the photofragments. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


